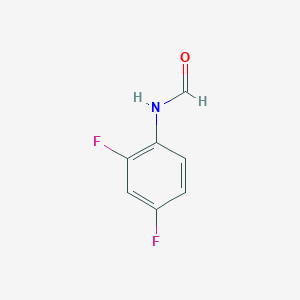
N-(2,4-difluorophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications
N-(2,4-difluorophenyl)formamide can be synthesized through various methods, including the Leuckart reaction. This reaction involves the interaction of 2,4-difluoroacetophenone with formamide under specific conditions. Studies have shown that the presence of fluorine atoms affects the reactivity of the carbonyl group, impacting the efficiency of the synthesis process:
- Reaction Conditions : The reaction can be performed at elevated temperatures (around 180-184°C) and typically yields products within a few hours. For example, a recent study reported an isolated yield of 80% for N-[1-(2,4-difluorophenyl)ethyl]-N-methylformamide after 120 minutes of reaction time .
- Mechanistic Insights : The electron-withdrawing nature of fluorine compared to chlorine alters the electron density on the carbonyl group, which can either enhance or inhibit reactivity depending on the substituents involved in the reaction .
Biological Evaluations
The biological activity of this compound derivatives has been investigated for their potential therapeutic applications. Notably, compounds with similar structures have been evaluated for their antitubercular properties:
- Antitubercular Activity : Research has indicated that derivatives of this compound exhibit varying degrees of activity against Mycobacterium tuberculosis. For instance, a related compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
- Structure-Activity Relationship : The presence of halogenated substituents has been linked to enhanced biological activity. For example, modifications in the aromatic ring can lead to improved interactions with biological targets .
Chemical Properties and Characterization
The characterization of this compound is crucial for understanding its properties and potential applications:
- Crystallography : Structural studies have revealed insights into the molecular geometry and bonding characteristics of this compound. For instance, hydrogen bonding interactions have been observed in related compounds that may influence their solubility and reactivity .
- Spectroscopic Analysis : Techniques such as NMR spectroscopy and elemental analysis are employed to confirm the structure and purity of synthesized compounds .
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound holds promise for further development in medicinal chemistry:
- Drug Development : The exploration of this compound as a scaffold for developing new antitubercular agents is ongoing. Its ability to interact with key biological pathways makes it a candidate for further optimization .
- Pharmacokinetic Studies : Understanding how this compound behaves in biological systems is essential for evaluating its safety and efficacy as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXBOLNIAVBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













